![molecular formula C7H9N3 B3087907 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine CAS No. 1178253-85-4](/img/structure/B3087907.png)
3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
Overview
Description
“3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine” is a chemical compound with the CAS Number: 1178253-85-4 . It has a molecular weight of 135.17 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(1-methyl-1H-pyrazol-4-yl)-2-propyn-1-amine . The InChI code is 1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,4,8H2,1H3 .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 135.17 .Scientific Research Applications
Organic Synthesis
The compound is used in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of a platinum (II) complex, which was achieved via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate .
Photovoltaic Devices
The compound has applications in the field of photovoltaic devices. Platinum-group metal complexes, which can be formed using this compound, are important phosphor materials for modern photovoltaic devices .
Organic Light-Emitting Diodes
The compound is used in the creation of organic light-emitting diodes (OLEDs). The combination of a Pt (II) core with organic ligands can lead to the formation of a wide variety of complexes with intriguing properties, especially cyclometalated Pt (II) complexes, which are efficient organic light-emitting structures .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and showed promising results against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Antibacterial and Antifungal Activities
The compound has been tested for its in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) and antifungal activity against Aspergilus flavus and Aspergillus niger .
Anticancer Activities
The compound has been used in the synthesis of novel derivatives that were screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) .
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)prop-2-yn-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,4,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMRGUPLKKYMJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C#CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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